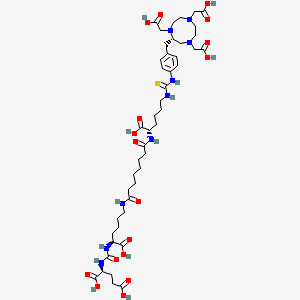

Nota-psma

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Nota-psma, also known as 1,4,7-triazacyclononane-1,4,7-triacetic acid prostate-specific membrane antigen, is a compound used in the field of nuclear medicine for imaging and therapy of prostate cancer. It is a radiolabeled molecule that targets the prostate-specific membrane antigen, which is overexpressed in prostate cancer cells. This makes this compound a valuable tool for the diagnosis and treatment of prostate cancer.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Nota-psma involves the conjugation of the chelating agent 1,4,7-triazacyclononane-1,4,7-triacetic acid with a prostate-specific membrane antigen-targeting ligand. The reaction typically takes place in a solvent such as dimethylformamide, and the product is purified using techniques like high-performance liquid chromatography .

Industrial Production Methods: In industrial settings, the production of this compound is automated to ensure consistency and efficiency. Automated synthesis modules, such as the PET-MF-2 V-IT-I synthesizer, are used to prepare the compound. This method allows for the production of this compound within a short time frame, typically around 35 minutes, with a high yield .

Análisis De Reacciones Químicas

Types of Reactions: Nota-psma undergoes various chemical reactions, including radiolabeling with isotopes such as fluorine-18 and gallium-68. These reactions are essential for its use in positron emission tomography imaging .

Common Reagents and Conditions: The radiolabeling process involves the use of reagents like fluorine-18 or gallium-68, and the reactions are carried out under controlled conditions to ensure the stability and efficacy of the final product .

Major Products Formed: The major products formed from these reactions are radiolabeled this compound compounds, such as [^18F]AlF-Nota-psma and [^68Ga]this compound, which are used for imaging prostate cancer .

Aplicaciones Científicas De Investigación

Nota-psma has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a radiolabeled tracer for studying molecular interactions and pathways. In biology, it helps in understanding the expression and function of prostate-specific membrane antigen in cancer cells. In medicine, this compound is used for the diagnosis and treatment of prostate cancer through positron emission tomography imaging and targeted radiotherapy . In industry, it is used in the development of new diagnostic and therapeutic agents for cancer treatment .

Mecanismo De Acción

Nota-psma exerts its effects by specifically binding to the prostate-specific membrane antigen, which is overexpressed in prostate cancer cells. The binding of this compound to the antigen allows for the targeted delivery of radiolabeled isotopes to the cancer cells, enabling their visualization and destruction through imaging and radiotherapy . The molecular targets involved in this process include the prostate-specific membrane antigen and the radiolabeled isotopes used for imaging and therapy .

Comparación Con Compuestos Similares

Similar Compounds: Similar compounds to Nota-psma include DOTA-psma and HBEDCC-psma, which are also used for targeting the prostate-specific membrane antigen in prostate cancer .

Uniqueness of this compound: This compound is unique in its ability to bind to both metal radionuclides like gallium-68 and nonmetal radionuclides like fluorine-18, making it a versatile compound for positron emission tomography imaging . Additionally, this compound has shown higher tumor uptake and lower kidney uptake compared to other similar compounds, making it a more effective and safer option for imaging and therapy .

Propiedades

Fórmula molecular |

C46H71N9O17S |

|---|---|

Peso molecular |

1054.2 g/mol |

Nombre IUPAC |

(2S)-2-[[(1S)-1-carboxy-5-[[8-[[(1S)-1-carboxy-5-[[4-[[(2S)-1,4,7-tris(carboxymethyl)-1,4,7-triazonan-2-yl]methyl]phenyl]carbamothioylamino]pentyl]amino]-8-oxooctanoyl]amino]pentyl]carbamoylamino]pentanedioic acid |

InChI |

InChI=1S/C46H71N9O17S/c56-36(47-19-7-5-10-34(43(68)69)51-45(72)52-35(44(70)71)17-18-38(58)59)11-3-1-2-4-12-37(57)50-33(42(66)67)9-6-8-20-48-46(73)49-31-15-13-30(14-16-31)25-32-26-54(28-40(62)63)22-21-53(27-39(60)61)23-24-55(32)29-41(64)65/h13-16,32-35H,1-12,17-29H2,(H,47,56)(H,50,57)(H,58,59)(H,60,61)(H,62,63)(H,64,65)(H,66,67)(H,68,69)(H,70,71)(H2,48,49,73)(H2,51,52,72)/t32-,33-,34-,35-/m0/s1 |

Clave InChI |

RHYQUIWMHVELIZ-BBACVFHCSA-N |

SMILES isomérico |

C1CN(C[C@@H](N(CCN1CC(=O)O)CC(=O)O)CC2=CC=C(C=C2)NC(=S)NCCCC[C@@H](C(=O)O)NC(=O)CCCCCCC(=O)NCCCC[C@@H](C(=O)O)NC(=O)N[C@@H](CCC(=O)O)C(=O)O)CC(=O)O |

SMILES canónico |

C1CN(CC(N(CCN1CC(=O)O)CC(=O)O)CC2=CC=C(C=C2)NC(=S)NCCCCC(C(=O)O)NC(=O)CCCCCCC(=O)NCCCCC(C(=O)O)NC(=O)NC(CCC(=O)O)C(=O)O)CC(=O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Bromo-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde](/img/structure/B13029499.png)

![Tert-butyl 3-cyano-9-azabicyclo[3.3.1]nonane-9-carboxylate](/img/structure/B13029507.png)

![3-Bromo-5-methoxy-1-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyridine](/img/structure/B13029513.png)

![Ethyl 7-bromo-3-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B13029575.png)

![3-Methylene-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B13029592.png)